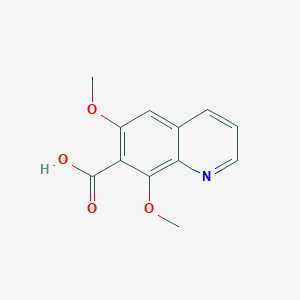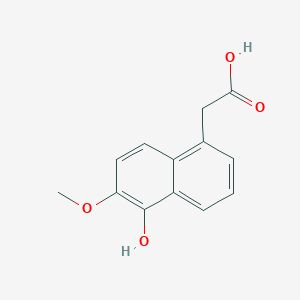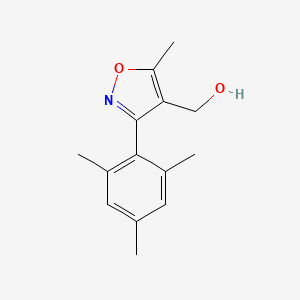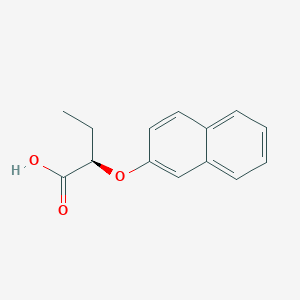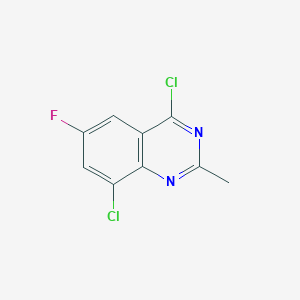
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a hydroxy group at position 7 and an imidazolyl group at position 3. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and various substituted analogs, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the imidazolyl group, resulting in different biological activities.
3-(1H-Imidazol-4-yl)-4H-chromen-4-one: Lacks the hydroxy group, affecting its chemical reactivity and interactions.
7-Hydroxy-3-(1H-pyrazol-4-yl)-4H-chromen-4-one: Contains a pyrazolyl group instead of an imidazolyl group, leading to variations in biological activity.
Uniqueness
The presence of both the hydroxy and imidazolyl groups in 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one imparts unique chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67832-78-4 |
|---|---|
Molekularformel |
C12H8N2O3 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
7-hydroxy-3-(1H-imidazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-1-2-8-11(3-7)17-5-9(12(8)16)10-4-13-6-14-10/h1-6,15H,(H,13,14) |
InChI-Schlüssel |
WDXIGGNZYIVLJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







